2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate. The reaction is carried out in anhydrous xylene at a boiling point of 130°C for 9 hours. The resulting product is then extracted and purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves rigorous control of reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine ring.
Reduction: This reaction can reduce the double bonds within the pyrimidine ring.
Substitution: This reaction can replace hydrogen atoms with other functional groups, particularly on the benzodioxole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine and bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of piperazine and pyrimidine derivatives.
Biology: Investigated for its effects on dopamine receptors and its potential neuroprotective properties.
Medicine: Employed in the treatment of Parkinson’s disease and other neurological disorders due to its dopamine agonist properties.
Industry: Used in the development of new pharmaceuticals targeting dopamine-related conditions
Mechanism of Action
The compound exerts its effects primarily by stimulating dopamine receptors, particularly the D2 and D3 receptors. This stimulation enhances dopamine signaling in the brain, which is crucial for motor control and cognitive functions. The compound also exhibits antagonistic properties towards α2-adrenergic receptors, contributing to its vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with similar applications in neurology.
Rotigotine: A dopamine agonist used in transdermal patches for continuous delivery.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is unique due to its dual action as a dopamine agonist and α2-adrenergic antagonist. This dual action enhances its therapeutic efficacy in treating both neurological and vascular conditions .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H22N4O3/c1-12-13(2)19-18(20-17(12)23)22-7-5-21(6-8-22)10-14-3-4-15-16(9-14)25-11-24-15/h3-4,9H,5-8,10-11H2,1-2H3,(H,19,20,23) |
InChI Key |
VZGHLUNDOBBUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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